molecular formula C19H22N4O2 B2938686 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 891092-96-9

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2938686
CAS No.: 891092-96-9
M. Wt: 338.411
InChI Key: SAFVVLQOHXPHIF-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-6-7-17(9-14(13)2)23-12-16(10-18(23)24)22-19(25)21-11-15-5-3-4-8-20-15/h3-9,16H,10-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFVVLQOHXPHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a urea derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, including a pyrrolidinone ring and a dimethylphenyl group, which may contribute to its interactions with various biological targets. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15N2O2
  • Molecular Weight : 233.27 g/mol
  • SMILES Notation : CC1=C(C(=O)N(C(=O)N1)C(C)=C(C)C)C

The compound's structure allows it to engage with specific enzymes and receptors, potentially modulating key biological processes.

Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, and its inhibition can lead to increased levels of these compounds, which are known to modulate pain and inflammation responses in the body .

Anticancer Properties

Studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated several urea derivatives for their efficacy against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results indicated that certain compounds showed IC50 values comparable to established anticancer agents like sorafenib, suggesting their potential as new therapeutic agents .

CompoundIC50 (A549)IC50 (HCT-116)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea2.39 ± 0.10 μM3.90 ± 0.33 μM
Sorafenib2.12 ± 0.18 μM2.25 ± 0.71 μM

These findings underscore the significance of structural modifications in enhancing the biological activity of urea derivatives.

Antimicrobial Activity

In addition to anticancer properties, there is ongoing research into the antimicrobial effects of this compound class. Preliminary studies suggest that certain derivatives exhibit activity against various bacterial strains, although detailed data on specific activities remain limited .

Case Studies

A notable case study involved a series of synthesized diaryl ureas that were evaluated for their antiproliferative activity against multiple cancer cell lines. The study employed molecular docking techniques to predict interactions between the compounds and target proteins such as BRAF, revealing potential mechanisms through which these compounds exert their biological effects .

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